Hydroxyipronidazole

Immunoassay Residue screening Food safety

Regulatory labs risk false negatives when parent nitroimidazole residues deplete below detection limits before metabolite markers. Hydroxyipronidazole (Ipronidazole-OH) addresses this as the primary hydroxylated metabolite of ipronidazole with extended matrix persistence. • Feather detection window ≥19 days vs. <5 days in muscle, enabling retrospective monitoring of ipronidazole misuse. • Quantified immunoassay cross-reactivity (IC₅₀ = 15.03 µg/L) supports rational broad-specificity screening assay design. • ISO/IEC 17025-ready certified solution standard (uncertainty ±3%, k=2) ensures metrological traceability for LC-MS/MS and HPLC/DAD calibrator preparation.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 35175-14-5
Cat. No. B1673689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyipronidazole
CAS35175-14-5
SynonymsL 12407;  L-12407;  L12407;  Ipronidazole-OH; 
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(N1C)[N+](=O)[O-])O
InChIInChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3
InChIKeyDTHPMNDYKOSVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxyipronidazole Reference Standard Overview


Hydroxyipronidazole (Ipronidazole-OH) is the primary hydroxylated metabolite of the nitroimidazole antiprotozoal veterinary drug ipronidazole, characterized by a nitroimidazole core with a tertiary alcohol substituent (C₇H₁₁N₃O₃; MW 185.18) . It is predominantly utilized as an analytical reference standard for the development, validation, and quality control of LC-MS/MS and HPLC methods aimed at detecting the misuse of banned nitroimidazole compounds in food-producing animals and their matrices, rather than as an active pharmaceutical ingredient .

Why Metabolite-Specific Standards Are Critical


Generic substitution fails because hydroxyipronidazole is a specific metabolic marker of ipronidazole misuse, and its inclusion in multi-residue analytical methods is mandated by regulatory bodies to ensure comprehensive detection and confirmation of banned nitroimidazoles in complex biological matrices [1]. Utilizing a non-specific standard, or omitting the metabolite standard altogether, risks false negatives and non-compliance with guidelines such as Commission Decision 2002/657/EC, particularly as parent drug residues may deplete more rapidly than the hydroxy-metabolite in certain tissues [2].

Comparative Performance Data for Residue Analysis


Cross-Reactivity in Multi-Nitroimidazole Immunoassay

In a broad-specificity monoclonal antibody-based ic-ELISA (mAb 1D5), hydroxyipronidazole exhibited an IC₅₀ of 15.03 µg/L, demonstrating its detectability within a multi-analyte screening panel for banned nitroimidazoles. This value places its cross-reactivity profile between the high-affinity parent ipronidazole (IC₅₀ = 0.47 µg/L) and the less reactive metabolite hydroxydimetridazole (IC₅₀ = 23.48 µg/L) [1].

Immunoassay Residue screening Food safety

Extended Residue Depletion in Poultry Feathers

In an in vivo poultry residue study, hydroxyipronidazole (the metabolite of ipronidazole) was detectable in chicken feathers for at least 19 days post-treatment. This contrasts sharply with serum and muscle tissues, where nitroimidazole residues (including the parent ipronidazole) depleted below detection limits within 5-12 days [1].

Residue depletion LC-MS/MS Veterinary drug monitoring

Validated Multi-Residue Method for Beeswax

A validated LC-MS/MS method was developed for the determination of 12 nitroimidazoles, including hydroxyipronidazole, in beeswax. This demonstrates its analytical viability in a complex lipidic matrix, where parent compounds like ipronidazole and metronidazole may exhibit different extraction recoveries and matrix effects [1].

Beeswax Veterinary drug residues Multi-residue method

Certified Standard for HPLC Traceability

Commercially available hydroxyipronidazole reference material is provided as a certified solution in methanol at 100 µg/mL, with a relative expanded uncertainty (k=2) of 3% determined by HPLC/DAD [1]. This level of certified purity and uncertainty quantification is essential for achieving traceability to national standards (e.g., NIST) and complying with ISO/IEC 17025:2017 requirements for calibration and method validation.

Analytical standard HPLC/DAD Traceability

Optimal Use Cases in Regulatory and R&D Workflows


Feather-Based Surveillance Method Development

Use hydroxyipronidazole reference standard to develop and validate LC-MS/MS methods for detecting historical misuse of ipronidazole in poultry. The metabolite's extended persistence in feathers (≥19 days) compared to muscle (<5 days) makes it the analyte of choice for regulatory monitoring programs aiming to maximize the detection window [1].

QC Spike-and-Recovery in Tissue and Feed

Employ hydroxyipronidazole as a QC spike for recovery experiments in complex matrices like muscle, liver, and feed. Quantified cross-reactivity data (IC₅₀ = 15.03 µg/L) allows for rational assay design and interpretation of screening results from broad-specificity immunoassays [2].

Multi-Residue Calibration for Beeswax and Honey

Incorporate hydroxyipronidazole into calibration curves for multi-residue LC-MS/MS methods analyzing beeswax and honey, as validated in published methodologies. This ensures comprehensive coverage of nitroimidazole residues in apiculture products subject to import/export testing [3].

ISO 17025 Laboratory Calibration and Traceability

Utilize the certified 100 µg/mL hydroxyipronidazole standard (uncertainty ±3%, k=2) to prepare calibrators for HPLC/DAD or LC-MS/MS systems, establishing metrological traceability essential for ISO/IEC 17025:2017 accredited testing and generating legally defensible data [4].

Technical Documentation Hub

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